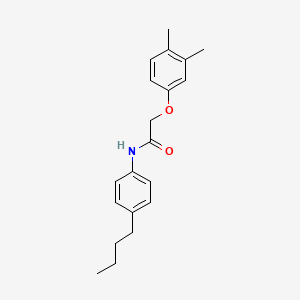
(5Z)-3-(4-methylphenyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-メチルフェニル)-5-(2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-1,3-チアゾリジン-2,4-ジオンは、チアゾリジン-2,4-ジオン系に属する合成有機化合物です。 これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。 この化合物の構造には、チアゾリジン環、インドール部分、およびメチルフェニル基が含まれており、これらがその独特の化学的性質に寄与しています。
2. 製法
合成経路と反応条件
(5Z)-3-(4-メチルフェニル)-5-(2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-1,3-チアゾリジン-2,4-ジオンの合成には、通常、適切な出発物質を制御された条件下で縮合させることが必要です。 一般的な合成経路には、以下のようなものがあります。
出発物質: 4-メチルベンズアルデヒド、インドール-2,3-ジオン、およびチアゾリジン-2,4-ジオン。
反応条件: 反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、エタノールまたはメタノールなどの溶媒中で行われます。
手順: 出発物質を混合し、数時間還流下で加熱した後、冷却し、再結晶またはクロマトグラフィーによって精製します。
工業的製造方法
このような化合物の工業的製造方法には、多くの場合、同様の合成経路が用いられますが、収率と純度を向上させるためにスケールアップおよび最適化されています。 これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
(5Z)-3-(4-メチルフェニル)-5-(2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-1,3-チアゾリジン-2,4-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応により、ジヒドロ誘導体が生成される可能性があります。
置換: 芳香環上で、求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用します。
還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的ハイドロジェネーション。
置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤またはアミンやチオールなどの求核剤。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってスルホキシドが生成される可能性がある一方、還元によってジヒドロ誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗癌性、抗炎症性などの潜在的な生物活性について研究されています。
医学: 糖尿病、癌、感染症などの病気の治療における治療の可能性について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
(5Z)-3-(4-メチルフェニル)-5-(2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-1,3-チアゾリジン-2,4-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 これらには、以下のようなものがあります。
酵素阻害: この化合物は、疾患経路に関与する重要な酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合し、その活性を調節する可能性があります。
シグナル伝達: この化合物は、細胞シグナル伝達経路を妨害し、治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
チアゾリジンジオン系: 抗糖尿病作用で知られる化合物群。
インドール誘導体: インドール部分を有する化合物で、多様な生物活性で知られています。
フェニル置換化合物: フェニル基を持つ化合物で、さまざまな化学的および生物学的特性を示します。
独自性
(5Z)-3-(4-メチルフェニル)-5-(2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-1,3-チアゾリジン-2,4-ジオンは、その構造の特徴の特定の組み合わせにより独自のものであり、他の類似の化合物と比較して、独特の生物活性と化学反応性を発揮する可能性があります。
類似化合物との比較
Similar Compounds
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Indole Derivatives: Compounds with a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(4-METHYLPHENYL)-5-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core and an indole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to other similar compounds.
特性
分子式 |
C18H12N2O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-hydroxy-3-(4-methylphenyl)-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H12N2O3S/c1-10-6-8-11(9-7-10)20-17(22)15(24-18(20)23)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3 |
InChIキー |
CDVUBMPOFUSQHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)
![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
